![molecular formula C12H7ClF2O B3046651 3-Chloro-5-(2,4-difluorophenyl)phenol CAS No. 1262002-54-9](/img/structure/B3046651.png)
3-Chloro-5-(2,4-difluorophenyl)phenol
Overview
Description
“3-Chloro-5-(2,4-difluorophenyl)phenol” is a chemical compound with the molecular formula C12H7ClF2O . It’s a trihalogenated phenol .
Synthesis Analysis
The synthesis of a similar compound, 2-chloro-3,5-difluorophenol, has been reported. The process involves bromination, Sandmeyer reaction, Grignard reaction, and esterification starting from 2,4-difluoroaniline .Molecular Structure Analysis
The molecular structure of “3-Chloro-5-(2,4-difluorophenyl)phenol” consists of a phenol group attached to a benzene ring with chlorine and fluorine substituents . The InChI code for this compound is 1S/C12H7ClF2O/c13-8-4-7 (5-9 (16)6-8)10-2-1-3-11 (14)12 (10)15/h1-6,16H .Scientific Research Applications
- Application : It finds use as a building block in chemical synthesis. Researchers utilize it to create more complex molecules by incorporating this functional group into their target compounds .
- Application : Scientists investigate its potential as a scaffold for designing novel pharmaceuticals. By modifying its substituents, they can explore new drug candidates for various diseases .
- Application : Researchers study its pesticidal properties. It could serve as a starting point for developing environmentally friendly pesticides or herbicides .
- Application : Scientists explore its use as a precursor in polymer chemistry. It might participate in the synthesis of materials with specific mechanical, thermal, or electrical properties .
- Application : Researchers investigate its potential as a component in photoluminescent materials, such as organic light-emitting diodes (OLEDs) or fluorescent dyes .
- Application : Scientists study its fate in water systems, degradation pathways, and potential toxicity. Understanding its behavior helps assess environmental risks.
Chemical Synthesis
Pharmaceutical Research
Agrochemicals and Pesticides
Material Science
Photoluminescent Materials
Environmental Chemistry
properties
IUPAC Name |
3-chloro-5-(2,4-difluorophenyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O/c13-8-3-7(4-10(16)5-8)11-2-1-9(14)6-12(11)15/h1-6,16H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRZAGROKDMNIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685929 | |
Record name | 5-Chloro-2',4'-difluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2,4-difluorophenyl)phenol | |
CAS RN |
1262002-54-9 | |
Record name | 5-Chloro-2',4'-difluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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